molecular formula C23H19BrN2O2 B299985 N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B299985
M. Wt: 435.3 g/mol
InChI Key: LXGYWFFKKYMJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0705 is a chemical compound that belongs to the class of pyrrolidine carboxamides. It was first synthesized by the Broad Institute in 2010 and has been studied for its potential therapeutic properties in various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of various cellular processes, including cell proliferation, migration, and survival. Inhibition of HDAC6 by BRD0705 leads to the accumulation of acetylated tubulin, which may contribute to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. In addition, it has been shown to increase the acetylation of tubulin, which may contribute to its neuroprotective effects. Furthermore, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of BRD0705 is its specificity for HDAC6, which may reduce the potential for off-target effects. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of BRD0705 is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of BRD0705. One potential direction is to further investigate its anti-tumor properties in animal models and clinical trials. In addition, it may be worthwhile to explore its potential as a neuroprotective agent in the treatment of neurological disorders. Furthermore, it may be interesting to investigate its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, it may be worthwhile to explore the development of more potent analogs of BRD0705 with improved therapeutic properties.
In conclusion, BRD0705 is a chemical compound that has shown potential therapeutic properties in various diseases, including cancer and neurological disorders. Its specificity for HDAC6 and good pharmacokinetic properties make it a promising candidate for further study. Future research may help to elucidate its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BRD0705 involves the reaction of 2-bromobenzoyl chloride with 1,2-dihydroacenaphthylene in the presence of a base to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid to yield the final product.

Scientific Research Applications

BRD0705 has been studied for its potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to have anti-tumor activity in multiple cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have anti-inflammatory effects in both in vitro and in vivo studies.

properties

Product Name

N-(2-bromophenyl)-1-(1,2-dihydro-5-acenaphthylenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(1,2-dihydroacenaphthylen-5-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19BrN2O2/c24-18-6-1-2-7-19(18)25-23(28)16-12-21(27)26(13-16)20-11-10-15-9-8-14-4-3-5-17(20)22(14)15/h1-7,10-11,16H,8-9,12-13H2,(H,25,28)

InChI Key

LXGYWFFKKYMJOG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4CC(CC4=O)C(=O)NC5=CC=CC=C5Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.